C10 Alkyl Linker vs. C2 and PEG Conjugates
Pomalidomide-5-C10-NH2 hydrochloride contains a 10-carbon decylamine linker (approximately 12–14 Å extended length) at the 5-position of the phthalimide ring. This linker length is substantially greater than the C2 (ethylamine) variant, which provides only ~3–4 Å of reach, and the C6 (hexylamine) variant (~7–9 Å) . Compared to PEG-based alternatives such as Pomalidomide-PEG4-C2-NH2 hydrochloride (MW 528.98, C₂₃H₃₃ClN₄O₈), the alkyl C10 chain offers reduced hydrophilicity (hydrogen bond acceptor count of 6 vs. 8 for the PEG4 variant) and a distinct conformational profile, which affects both aqueous solubility and membrane permeability characteristics of the resulting PROTAC . The extended alkyl chain may be advantageous in cases where distal warhead positioning is required to achieve productive ternary complex formation between CRBN and the target protein, as linker length directly correlates with the achievable spatial separation between the E3 ligase and POI binding sites .
| Evidence Dimension | Linker length and chemical composition |
|---|---|
| Target Compound Data | C10 decylamine linker (MW 464.99, C₂₃H₃₃ClN₄O₄, 6 H-bond acceptors) |
| Comparator Or Baseline | Pomalidomide-C2-NH2 hydrochloride (C2 ethylamine linker, MW ~380); Pomalidomide-PEG4-C2-NH2 hydrochloride (PEG4 linker, MW 528.98, C₂₃H₃₃ClN₄O₈, 8 H-bond acceptors) |
| Quantified Difference | Extended reach: C10 linker provides 12–14 Å vs. C2 linker ~3–4 Å; distinct hydrophilicity profile: 6 H-bond acceptors vs. 8 H-bond acceptors for PEG4 variant |
| Conditions | Structural comparison based on chemical formulas and molecular properties |
Why This Matters
Linker length and composition are critical determinants of PROTAC efficacy; the C10 alkyl chain offers a specific spatial reach and hydrophobicity profile that cannot be replicated by shorter alkyl linkers or PEG-based alternatives, directly impacting ternary complex formation efficiency.
